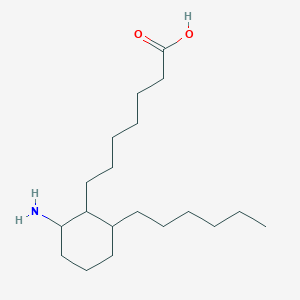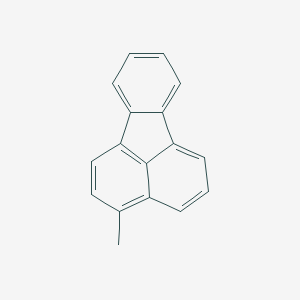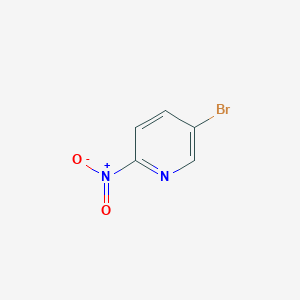
克拉维酸锂
描述
Clavulanate lithium is a compound known for its broad-spectrum beta-lactamase inhibitory activity, which is crucial for enhancing the effectiveness of beta-lactam antibiotics against resistant bacterial strains. It exhibits minimal antibacterial activity on its own but plays a significant role in combating pathogenic bacteria by binding selectively to penicillin-binding proteins, enhancing the activity of other beta-lactams, and possibly affecting bacterial autolysis and immune responses (Finlay, Miller, & Poupard, 2003).
Synthesis Analysis
The synthesis of clavulanate lithium involves complex chemical processes aimed at producing the active beta-lactamase inhibitor. While specific synthesis details are not directly available in the literature, the production of similar lithium-based compounds often involves the extraction and processing of lithium from various sources, including mineral ores and brines, followed by chemical reactions to form the desired compound (Meshram, Pandey, & Mankhand, 2014).
Molecular Structure Analysis
The molecular structure of clavulanate lithium, like other beta-lactamase inhibitors, is designed to mimic the beta-lactam antibiotics, allowing it to bind to the active sites of beta-lactamase enzymes and prevent them from degrading the antibiotics. The coordination chemistry of lithium ions plays a crucial role in the formation of stable complexes with various ligands, which is fundamental in designing effective inhibitors (Olsher, Izatt, Bradshaw, & Dalley, 1991).
Chemical Reactions and Properties
Clavulanate lithium undergoes several chemical reactions, primarily its interaction with beta-lactamase enzymes where it acts as a competitive inhibitor. Its chemical properties, including reactivity and stability, are influenced by its structure and the presence of the lithium ion, which may affect its binding affinity and inhibitory efficacy. The research on lithium compounds, including their reactions and kinetics, offers insights into the behavior of such compounds in biological systems (Phillips & Tanski, 2005).
Physical Properties Analysis
The physical properties of clavulanate lithium, such as solubility, melting point, and stability, are crucial for its formulation and efficacy as a pharmaceutical agent. These properties are determined by its molecular structure and the characteristics of lithium as part of its composition. Understanding these properties is essential for optimizing its use in combination with antibiotics for treating bacterial infections.
Chemical Properties Analysis
The chemical properties of clavulanate lithium, including its reactivity with beta-lactamase enzymes, stability under physiological conditions, and interaction with other molecules, define its role as a potent beta-lactamase inhibitor. Research on lithium's coordination chemistry and interaction with other elements provides a foundation for understanding the chemical behavior of clavulanate lithium and its effectiveness in therapeutic applications (Olsher et al., 1991).
科学研究应用
双相情感障碍治疗:锂因其在治疗双相情感障碍中的疗效而闻名。它影响细胞信号传导,增强基础活动,同时抑制受刺激的活动,对双相情感障碍患者有益 (Alda, 2015)。另一项研究重点介绍了锂在双相情感障碍中的治疗机制,重点是GSK3α抑制 (Malhi & Outhred, 2016)。
神经退行性疾病:锂在治疗阿尔茨海默病、帕金森病和亨廷顿病等神经退行性疾病方面显示出潜力。它改善了动物模型中的神经功能和记忆力 (Kerr, Bjedov, & Sofola-Adesakin, 2018),并且具有神经保护作用,使其成为这些疾病疾病改良的候选药物 (Forlenza, De-Paula, & Diniz, 2014)。
认知障碍:长期锂治疗可减轻健忘性轻度认知障碍中的认知和功能下降 (Forlenza et al., 2019)。
脑损伤和发育:锂通过抑制神经元凋亡来减轻新生儿缺氧缺血性脑损伤后的脑损伤 (Li et al., 2010)。然而,将其施用于青春前期大鼠显示焦虑样行为和分子后果持续增加,表明脑发育存在潜在风险 (Youngs et al., 2006)。
分子和细胞机制:锂影响tau磷酸化,增强tau与微管的结合,并促进微管组装,提供了对其分子作用的见解 (Hong et al., 1997)。它还影响秀丽隐杆线虫中组蛋白甲基化和染色质结构,影响衰老过程 (McColl et al., 2008)。
肾功能:锂治疗会导致尿液浓缩能力下降和肾脏中AQP2表达改变 (Marples et al., 1995),长期锂治疗可能与尿液浓缩能力下降的风险增加有关 (McKnight et al., 2012)。
抗病毒活性:锂已被证明具有抗病毒活性,可能有助于治疗SARS-CoV-2感染 (Nowak & Walkowiak, 2020)。
作用机制
Target of Action
Clavulanate lithium primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics, such as penicillins . By inhibiting β-lactamase, clavulanate lithium prevents these enzymes from inactivating the antibiotics, thereby enhancing their effectiveness .
Mode of Action
Clavulanate lithium acts as a suicide inhibitor of β-lactamase enzymes . It forms a covalent bond with a serine residue in the enzyme’s active site . This inhibition is time-dependent and irreversible . As a result, β-lactam antibiotics are protected from degradation by β-lactamase enzymes, broadening their spectrum of susceptible bacterial infections .
Biochemical Pathways
The biochemical pathways affected by clavulanate lithium involve the inhibition of β-lactamase enzymes . This inhibition prevents the degradation of β-lactam antibiotics, allowing them to exert their antibacterial effects by disrupting bacterial cell wall synthesis . The downstream effects include the death of the bacteria and the successful treatment of the infection .
Pharmacokinetics
The pharmacokinetics of clavulanate lithium involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, clavulanate lithium is well absorbed . The half-life of clavulanate is approximately 1 hour . These properties impact the bioavailability of clavulanate lithium and its ability to exert its therapeutic effects .
Result of Action
The primary result of clavulanate lithium’s action is the enhancement of the effectiveness of β-lactam antibiotics . By inhibiting β-lactamase enzymes, clavulanate lithium prevents these enzymes from degrading β-lactam antibiotics . This allows the antibiotics to exert their antibacterial effects, leading to the death of the bacteria and the successful treatment of the infection .
安全和危害
Clavulanate Lithium is suspected of damaging the unborn child . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-JSYANWSFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046012 | |
| Record name | Clavulanate lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61177-44-4 | |
| Record name | Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clavulanate lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLAVULANATE LITHIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






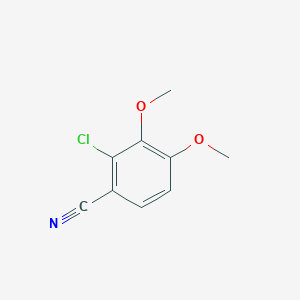

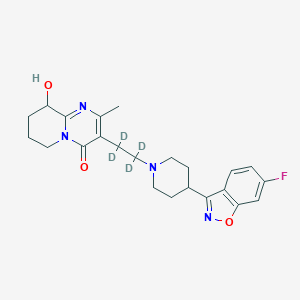
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
